3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
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Overview
Description
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorobenzene and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzenesulfonyl chloride and 1,1-dioxo-1lambda6-thiolane.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.
Catalysts and Reagents: Common reagents include bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The dichlorobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial or fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers or coatings with specific properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide exerts its effects depends on its application:
Biological Systems: In medicinal chemistry, the compound may inhibit specific enzymes or disrupt cellular processes by binding to molecular targets such as proteins or nucleic acids.
Chemical Reactions: In industrial applications, it acts as a reactive intermediate, participating in various chemical transformations to yield desired products.
Comparison with Similar Compounds
Similar Compounds
3,4-dichlorobenzenesulfonamide: Lacks the thiolane ring, making it less versatile in certain applications.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide: Similar structure but without the dichloro substitution, affecting its reactivity and properties.
Uniqueness
3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide stands out due to the combination of the dichlorobenzene and thiolane sulfonamide groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability profiles.
Properties
IUPAC Name |
3,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S2/c11-9-2-1-8(5-10(9)12)19(16,17)13-7-3-4-18(14,15)6-7/h1-2,5,7,13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINBKYIGERUEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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